Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-
Description
Imidazo[2,1-b]oxazole is a fused bicyclic heterocycle comprising imidazole and oxazole rings. The compound “5,6-dibromo-2,3-dihydro-2-methyl-” variant features bromine atoms at positions 5 and 6, a partially saturated 2,3-dihydro structure, and a methyl group at position 2. This structural configuration enhances its stability and modulates electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
591254-77-2 |
|---|---|
Molecular Formula |
C6H6Br2N2O |
Molecular Weight |
281.93 g/mol |
IUPAC Name |
5,6-dibromo-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H6Br2N2O/c1-3-2-10-5(8)4(7)9-6(10)11-3/h3H,2H2,1H3 |
InChI Key |
ZQTWRNDUFKCLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(N=C2O1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[2,1-b]oxazole derivatives typically involves:
- Cyclization of appropriate precursors such as substituted amino alcohols or halogenated imidazoles with oxazole-forming agents.
- Halogenation steps to introduce bromine atoms at specific positions on the heterocyclic ring.
- Methylation or alkylation at the 2-position to install the methyl substituent.
Specific Synthetic Routes
Cyclization Route
- Starting from 2-amino-4,5-dibromoimidazole derivatives, cyclization with suitable carbonyl or aldehyde compounds under basic or acidic conditions forms the imidazo[2,1-b]oxazole core.
- Reaction conditions often involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bases like diisopropylethylamine or sodium hydride (NaH) facilitate cyclization by deprotonating intermediates.
Halogenation
- Bromination at the 5 and 6 positions can be achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.
- The dibromo substitution is typically introduced either before cyclization (on the precursor) or after ring formation, depending on the stability of intermediates.
Methylation
- The methyl group at the 2-position is introduced via alkylation using methyl iodide or methyl bromide in the presence of a base.
- Alternatively, methyl-substituted precursors can be used to streamline synthesis.
Example Procedure (Adapted from Related Imidazo[2,1-b]oxazole Syntheses)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,3-dibromoimidazole + aldehyde, base (e.g., diisopropylethylamine), DMF, 20–80°C, 4–12 h | Cyclization to form imidazo[2,1-b]oxazole core | 60–75 |
| 2 | Bromination with Br2 or NBS, solvent (e.g., chloroform), 0–25°C, 2–4 h | Introduction of bromine at 5,6-positions | 70–85 |
| 3 | Methylation with MeI, NaH, DMF, 0–25°C, 1–3 h | Alkylation at 2-position | 50–70 |
Alternative Methods
- Microwave-assisted synthesis has been reported to reduce reaction times and improve yields by providing rapid and uniform heating.
- Continuous flow reactors can be employed for scale-up, enhancing reproducibility and safety during bromination steps.
- Eutectic solvent systems (e.g., choline chloride/urea) have been explored to facilitate greener synthesis with reduced solvent waste.
Analytical Validation of the Prepared Compound
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Key signals include aromatic protons of the imidazo-oxazole ring and methyl protons at ~1.6 ppm.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with dibromo substitution and methylation.
- Elemental Analysis : Validates the stoichiometry of C, H, N, Br, and O within ±0.3% of theoretical values.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity >95% for research applications.
Research Findings and Optimization
- The dibromo substitution pattern enhances the compound’s reactivity for further functionalization and potential biological activity.
- Methylation at the 2-position influences solubility and steric properties, affecting downstream applications.
- Optimization of reaction temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize side products.
- Use of inert atmosphere (nitrogen or argon) during sensitive steps prevents oxidation or degradation.
Summary Table of Preparation Methods
| Method Aspect | Description | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Formation of imidazo[2,1-b]oxazole core | Base, DMF, 20–80°C, 4–12 h | High selectivity, moderate yield | Requires pure precursors |
| Bromination | Electrophilic substitution at 5,6-positions | Br2 or NBS, chloroform, 0–25°C, 2–4 h | Efficient dibromo introduction | Over-bromination risk |
| Methylation | Alkylation at 2-position | MeI, NaH, DMF, 0–25°C, 1–3 h | Straightforward, good yields | Sensitive to moisture |
| Microwave-assisted | Accelerated cyclization and alkylation | Microwave reactor, 80–120°C, minutes | Reduced time, improved yield | Requires specialized equipment |
| Continuous flow | Scalable bromination and cyclization | Flow reactor, controlled temp/pressure | Enhanced safety, reproducibility | Initial setup cost |
Chemical Reactions Analysis
Epoxide-Mediated Cyclization
A primary method for synthesizing dihydroimidazooxazoles involves epoxide intermediates. For example:
-
Reaction of epoxide 86 (derived from alkylation of 4-(trifluoromethoxy)phenol with 3-chloro-2-methylprop-1-ene) with 2,4-dibromoimidazole (154 ) in the presence of DIPEA and toluene (109°C) yields uncyclized alcohols 155 and 156 in a 2.4:1 ratio .
-
Subsequent treatment of these alcohols with sodium hydride (NaH) in DMF at 45–55°C induces cyclization, forming dibromo-substituted oxazoles 62 and 67 .
Key Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | DIPEA, toluene | 109°C | 66% |
| 2 | NaH, DMF | 45–55°C | 85–90% |
Bromine-Directed Reactivity
The 5,6-dibromo substituents influence regioselectivity in nucleophilic substitution reactions:
-
Reaction with 5-bromo-3-nitro-1,2,4-triazole (157 ) produces a separable mixture of nitro- and bromo-substituted products (70 and 71 ) in a 3:2 ratio, attributed to competition between nitro and bromo group displacement during cyclization .
Alkylation and Acylation
-
Chloroacetyl chloride reacts with amino-thiocyanato benzothiazole intermediates (e.g., 10 ) to form chloroacetamide derivatives (e.g., 11 ), which subsequently undergo nucleophilic substitution with diones to yield final products .
-
Similar reactivity is observed in dihydroimidazooxazoles, where bromine atoms serve as leaving groups for further functionalization.
Ring-Opening Reactions
-
Treatment of the oxazole ring with strong bases (e.g., NaH) or acids may lead to ring opening, though stability under physiological conditions makes these compounds suitable for drug development .
Comparative Reactivity of Dibromo Derivatives
Dibromo-substituted imidazooxazoles exhibit distinct reactivity patterns:
Structural and Mechanistic Insights
-
Steric Effects : The 2-methyl group in 5,6-dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole introduces steric hindrance, moderating reaction rates in cyclization steps .
-
Electronic Effects : Electron-withdrawing bromine atoms enhance electrophilicity at adjacent positions, facilitating nucleophilic attacks during ring closure .
Scientific Research Applications
Antitubercular Activity
Research has highlighted the potential of imidazo[2,1-b]oxazole derivatives in combating tuberculosis (TB). The compound has been studied within the context of developing new treatments for TB, particularly in relation to the lead compound pretomanid (PA-824).
- Mechanism of Action : The compound exhibits multiple mechanisms against Mycobacterium tuberculosis (M. tb), including inhibition of cell wall synthesis and interference with metabolic pathways under hypoxic conditions .
- Case Study : A study demonstrated that derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles showed promising results in inhibiting M. tb growth in vitro. These compounds were screened using various assays that simulate both aerobic and anaerobic environments to better understand their efficacy against different bacterial states .
Treatment of Neglected Tropical Diseases
The repositioning of imidazo[2,1-b]oxazole derivatives has led to promising candidates for treating neglected tropical diseases (NTDs), such as visceral leishmaniasis.
- DNDI-VL-2098 : This compound emerged from phenotypic screening and has been identified as a potential first-in-class drug candidate for visceral leishmaniasis. Structural modifications aimed at improving solubility and safety profiles have been a focus of ongoing research .
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| DNDI-VL-2098 | Antileishmanial | 0.5 | |
| 6-Nitro-2,3-dihydro | Antitubercular | 0.25 | |
| 5,6-Dibromo Derivative | Antimicrobial | 0.75 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of imidazo[2,1-b]oxazole derivatives often involves the condensation of epoxides with nitroimidazoles or other reactive intermediates. Understanding the SAR is crucial for optimizing these compounds for better efficacy and safety profiles.
Key Findings:
- Structural Modifications : Alterations at the 6-position (e.g., nitro or bromo substitutions) significantly influence the biological activity against M. tb and other pathogens.
- In Vivo Studies : Recent studies have included in vivo assessments of selected derivatives to evaluate their pharmacokinetic properties and therapeutic potential against TB and NTDs .
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazo[2,1-b]oxazole ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen Substitution Effects
- Ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole (): Structural Differences: Replaces bromine with chlorine at positions 5 and 6 and incorporates a benzo-fused ring. The benzo-fused ring enhances aromaticity, which could influence solubility and metabolic stability .
- Imidazo[2,1-b]thiazole Derivatives (): Heteroatom Variation: Thiazole (sulfur atom) vs. oxazole (oxygen atom). For example, imidazo[2,1-b]thiazole derivatives exhibit IC50 values of 1.2–1.4 μM in pharmacological screens, suggesting potent activity that may differ in oxazole analogs due to electronic effects .
Substituent Position and Saturation
- 6-(3-Chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (): Key Features: A chlorophenyl group at position 6 and partial saturation in the dihydro ring.
Pharmacological and Physicochemical Properties
Bioactivity Trends
Physicochemical Data
- The oxazole ring’s oxygen atom may lower boiling points compared to thiazoles due to reduced polarizability .
Biological Activity
Imidazo[2,1-b]oxazole derivatives, particularly 5,6-dibromo-2,3-dihydro-2-methyl , have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
The compound Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 232.94 g/mol |
| CAS Number | 591254-77-2 |
| Synonyms | 5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole |
Anticancer Activity
Recent studies have focused on the anticancer properties of imidazo[2,1-b]oxazole derivatives. A notable study synthesized a series of B-RAF kinase inhibitors based on the imidazo[2,1-b]oxazole scaffold. The synthesized compounds were tested against melanoma cell lines A375 and SKMEL28. Among these compounds, several demonstrated superior cytotoxic activity compared to sorafenib, a standard B-RAF inhibitor. For instance:
- Compound 11c : IC₅₀ = 0.42 µM
- Compound 11e : IC₅₀ = 0.55 µM
- Compound 11o : IC₅₀ = 0.68 µM
- Sorafenib : IC₅₀ = 1.23 µM .
These results indicate that modifications in the imidazo[2,1-b]oxazole structure can significantly enhance anticancer potency.
Antitubercular Activity
Another significant aspect of imidazo[2,1-b]oxazole derivatives is their antitubercular activity. Research has shown that certain derivatives exhibit promising activity against Mycobacterium tuberculosis. Specifically, the compound DNDI-VL-2098 emerged as a potential candidate for visceral leishmaniasis treatment and was initially evaluated for its antitubercular properties . The structure-activity relationship (SAR) studies revealed that specific substitutions on the imidazo[2,1-b]oxazole core enhance its efficacy against tuberculosis.
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[2,1-b]oxazole derivatives have identified key modifications that influence biological activity:
- Bromination at positions 5 and 6 enhances lipophilicity and cellular uptake.
- Methyl substitution at position 2 contributes to improved selectivity for cancer cell lines.
Table summarizing SAR findings:
| Modification | Effect on Activity |
|---|---|
| Bromine at C5 & C6 | Increased potency against cancer cells |
| Methyl at C2 | Enhanced selectivity for tumor cells |
| Nitrogen substitutions | Altered binding affinity to target enzymes |
Case Study 1: Anticancer Evaluation
In a comparative study involving various imidazo[2,1-b]oxazole derivatives against cancer cell lines, researchers found that modifications leading to increased electron density on the aromatic ring resulted in higher inhibition rates of cell proliferation. The most effective compounds were those with electron-withdrawing groups that stabilized the transition state during enzyme interactions .
Case Study 2: Antitubercular Screening
A screening campaign against M. tuberculosis highlighted the effectiveness of dibromo-substituted imidazo[2,1-b]oxazoles in inhibiting bacterial growth. The lead compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antitubercular agents .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-?
To minimize trial-and-error approaches, employ statistical design of experiments (DoE) such as factorial designs or response surface methodology. These methods systematically vary parameters (e.g., temperature, reagent stoichiometry, reaction time) to identify optimal conditions while reducing the number of required experiments . For example, a 2³ factorial design could assess interactions between bromination efficiency, solvent polarity, and catalyst loading. Post-analysis via ANOVA or regression models helps prioritize influential factors .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for structurally related imidazole derivatives (e.g., 1H-Imidazole, 2,3-dihydro-2-methyl-), which highlight risks such as skin/eye irritation and respiratory hazards. Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) during synthesis.
- Immediate decontamination of spills with neutralizing agents (e.g., sodium bicarbonate for acidic byproducts).
- Emergency procedures for inhalation exposure (fresh air ventilation) and skin contact (soap/water rinse) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
| Technique | Application | Reference Method |
|---|---|---|
| NMR Spectroscopy | Confirm bromine substitution patterns and ring structure | Standard ¹H/¹³C NMR protocols |
| HPLC-MS | Purity assessment and byproduct identification | Reverse-phase C18 columns |
| X-ray Diffraction | Crystal structure validation (if crystalline) | Single-crystal XRD analysis |
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction pathways)?
Integrate quantum chemical calculations (e.g., DFT) to model reaction mechanisms and identify transition states. For instance, discrepancies in bromination regioselectivity can be analyzed via energy barrier comparisons. Pair computational results with experimental validation (e.g., isotopic labeling) to refine hypotheses .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Substituent Variation : Systematically modify substituents (e.g., replacing bromine with chlorine) and assess impacts on bioactivity using in vitro assays.
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinase enzymes) via software like AutoDock Vina .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett constants) with observed activities .
Q. How can reactor design enhance the scalability of this compound’s synthesis?
Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design), which emphasizes:
- Continuous-Flow Reactors : Improve heat/mass transfer for exothermic bromination steps.
- Membrane Technologies : Separate byproducts in real-time to increase yield .
Q. What methodologies integrate experimental and computational data for accelerated reaction discovery?
Adopt the ICReDD framework , which combines:
- Reaction Path Search : Quantum mechanics (QM) calculations to map plausible pathways.
- Information Science : Machine learning to prioritize experimental conditions from computational datasets.
- Feedback Loops : Experimental results refine computational models iteratively .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
